molecular formula C7H13NO2 B2816030 Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol CAS No. 1844859-65-9

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol

Cat. No.: B2816030
CAS No.: 1844859-65-9
M. Wt: 143.186
InChI Key: XGEVLRDHTNLKIB-BQBZGAKWSA-N
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Description

Rel-(3R,4S)-4-(Allylamino)tetrahydrofuran-3-ol is a tetrahydrofuran (THF) derivative characterized by a five-membered oxygen-containing ring with an allylamino (-NH-CH2CHCH2) group at position 4 and a hydroxyl (-OH) group at position 3. Its stereochemistry, designated as "rel-(3R,4S)," indicates the relative configuration of chiral centers at C3 and C4.

Properties

IUPAC Name

(3R,4S)-4-(prop-2-enylamino)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-8-6-4-10-5-7(6)9/h2,6-9H,1,3-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEVLRDHTNLKIB-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN[C@H]1COC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.

    Introduction of Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine as the nucleophile.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.

    Deprotection: If protective groups were used, they are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the allylamino group.

    Substitution: The allylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Allylamine, other nucleophiles

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of deoxygenated or modified amine derivatives

    Substitution: Formation of substituted tetrahydrofuran derivatives

Scientific Research Applications

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound shares a THF core with multiple analogues but differs in substituent groups, which critically influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Rel-(3R,4S)-4-(Allylamino)THF-3-ol (Target) Allylamino at C4, -OH at C3 C7H13NO2 Not reported Allyl group introduces unsaturated bonds
(3R,4S)-4-(Benzylamino)THF-3-ol Benzylamino at C4, -OH at C3 C11H15NO2 193.24 Aromatic benzyl vs. aliphatic allyl group
(2R,3R,4S)-4-Amino-2-((octyloxy)methyl)THF-3-ol Octyloxy chain at C2, -NH2 at C4 C12H26NO3 232.18 Alkyloxy chain at C2 vs. allylamino at C4
trans-4-Amino-THF-3-ol -NH2 at C4, -OH at C3 C4H9NO2 103.12 Simpler structure with no additional substituents

Key Observations :

  • Allylamino vs.
  • Alkyloxy Side Chains : Analogues with long alkyl chains (e.g., octyloxy, dodecyloxy) exhibit enhanced lipophilicity, which correlates with improved membrane permeability in antitumor studies .
  • Amino Group Position: The -NH2/-NH- group at C4 in all analogues suggests a conserved role in hydrogen bonding, critical for biological interactions.

Spectroscopic and Analytical Data

13C NMR Shifts :

  • Target Compound: Not reported.
  • (2R,3R,4S)-4-Amino-2-((dodecyloxy)methyl)THF-3-ol : δ 84.52 (C2), 79.88 (C4), 74.73 (C3), confirming THF ring carbons.
  • (3R,4S)-4-(Benzylamino)THF-3-ol : Aromatic carbons (δ ~125–140 ppm) absent in the target compound.

HRMS Validation :

  • Analogues with alkyloxy chains (e.g., C15H32NO3) show precise mass matches (Δ < 0.001 Da) , suggesting robust synthetic protocols.

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